molecular formula C8H9FN2 B2741576 3-(3-Fluoroazetidin-3-yl)pyridine CAS No. 1566824-12-1

3-(3-Fluoroazetidin-3-yl)pyridine

Cat. No.: B2741576
CAS No.: 1566824-12-1
M. Wt: 152.172
InChI Key: NQUBHXHZROPXRR-UHFFFAOYSA-N
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Description

Significance of Fluorinated Heterocycles in Contemporary Chemical Biology and Medicinal Chemistry

The introduction of fluorine into heterocyclic compounds has become a cornerstone of modern medicinal chemistry. tandfonline.comresearchgate.netnih.gov Fluorinated heterocycles are present in a significant portion of pharmaceuticals, including several blockbuster drugs. tandfonline.com The unique physicochemical properties of the carbon-fluorine (C-F) bond, such as its high strength and polarity with minimal steric hindrance, contribute to this prevalence. tandfonline.comnih.gov

The incorporation of fluorine can lead to a multitude of benefits in drug candidates:

Enhanced Metabolic Stability: The strength of the C-F bond often leads to increased resistance to metabolic degradation, thereby improving a drug's half-life. tandfonline.com

Modulation of Physicochemical Properties: Fluorine can alter the acidity or basicity of nearby functional groups, which can improve bioavailability and binding affinity to target receptors. tandfonline.comnih.gov

Improved Membrane Permeability: The presence of fluorine can also enhance a molecule's ability to cross biological membranes. nih.govmdpi.com

Increased Binding Affinity: In some cases, fluorine substitution has been shown to increase the binding ability of a drug to its target protein. mdpi.com

The stereoselective incorporation of fluorine into N-heterocycles can induce dramatic changes in the physical and chemical properties of molecules, which can be harnessed in fields like medicinal chemistry. nih.gov These alterations can affect a molecule's stability, conformational behavior, hydrogen bonding ability, and basicity. nih.gov

The Azetidine (B1206935) Ring as a Privileged Scaffold for Conformational and Stereoelectronic Modulation

The azetidine ring, a four-membered nitrogen-containing heterocycle, has gained considerable attention as a "privileged scaffold" in medicinal chemistry. nih.gov This is due to its desirable combination of satisfactory stability, molecular rigidity, and unique chemical and biological properties. nih.gov Although historically considered challenging to synthesize, recent advancements have made azetidine-containing compounds more accessible. nih.govrsc.orgrsc.org

Key attributes of the azetidine scaffold include:

Conformational Rigidity: The strained four-membered ring restricts the conformational flexibility of a molecule. This pre-defined spatial orientation of substituents can lead to a decrease in the entropy of binding to a biological target, potentially resulting in higher affinity. enamine.net

Three-Dimensionality: Azetidines provide a three-dimensional framework that can be exploited to explore chemical space in drug design.

Improved Physicochemical Properties: The incorporation of an azetidine ring can influence properties such as solubility and lipophilicity.

The reactivity of azetidines is influenced by their ring strain, which is intermediate between the less stable aziridines and the more stable pyrrolidines. rsc.org This unique reactivity can be strategically utilized in chemical synthesis. rsc.orgrsc.org

Role of the Pyridine (B92270) Moiety in Ligand-Receptor Interactions and Chemical Space Exploration

The pyridine ring is a versatile and frequently employed heterocycle in medicinal chemistry, found in a vast number of existing and potential drug candidates. nih.govrsc.org Its importance stems from a combination of its electronic properties and its ability to engage in various interactions with biological targets.

The nitrogen atom in the pyridine ring imparts several key characteristics:

Polarity and Hydrogen Bonding: The electronegative nitrogen atom creates a dipole moment and can act as a hydrogen bond acceptor, facilitating strong interactions with biological receptors. nih.gov

Improved Physicochemical Properties: Compared to its carbocyclic analog, benzene, pyridine is more polar and reactive, which can enhance binding specificity and strength. nih.gov The pyridine motif has been shown to improve metabolic stability, permeability, and potency of drug candidates. nih.gov

π–π Stacking Interactions: The aromatic nature of the pyridine ring allows it to participate in π–π stacking interactions with aromatic residues in protein binding sites. nih.gov

Chelation: The nitrogen atom can chelate with metal ions, which can be important for interacting with metalloenzymes. nih.gov

The pyridine scaffold provides a platform for chemical diversification, with multiple positions available for substitution, allowing for the fine-tuning of a molecule's properties and its interactions with biological targets. nih.gov

Rationale for Dedicated Research on 3-(3-Fluoroazetidin-3-yl)pyridine Architectures

The focused research on this compound stems from the compelling hypothesis that the combination of its three core components will result in a molecule with a unique and advantageous profile for advanced chemical applications. The fluorine atom is expected to enhance metabolic stability and modulate the electronic properties of the azetidine ring. The conformationally constrained azetidine ring provides a rigid scaffold, enabling precise positioning of the pyridine moiety and the fluorine atom for optimal interaction with biological targets. Finally, the pyridine ring offers a key point of interaction through hydrogen bonding and other non-covalent interactions, crucial for molecular recognition and binding. The interplay of these features within a single, relatively small molecule makes this compound a highly attractive target for synthesis and evaluation in the pursuit of novel chemical entities with tailored properties.

Properties

IUPAC Name

3-(3-fluoroazetidin-3-yl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FN2/c9-8(5-11-6-8)7-2-1-3-10-4-7/h1-4,11H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQUBHXHZROPXRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)(C2=CN=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1566824-12-1
Record name 3-(3-fluoroazetidin-3-yl)pyridine
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Advanced Synthetic Methodologies for 3 3 Fluoroazetidin 3 Yl Pyridine and Its Structural Analogues

Strategic Retrosynthesis and Key Synthon Identification for Fluoroazetidines

The retrosynthetic analysis of 3-(3-fluoroazetidin-3-yl)pyridine reveals several potential disconnection points, primarily centered around the formation of the azetidine (B1206935) ring and the carbon-carbon bond connecting the two heterocyclic systems. A logical approach involves the disconnection of the C-C bond between the pyridine (B92270) and azetidine rings, leading to a pyridyl nucleophile or electrophile and a corresponding 3-fluoroazetidine (B1273558) synthon.

A common strategy for the synthesis of 3-fluoroazetidines involves the cyclization of a suitably functionalized acyclic precursor. acs.orgacs.orgnih.gov For instance, N-(alkylidene or 1-arylmethylidene)-2-propenylamines can be regiospecifically functionalized to N-(alkylidene or 1-arylmethylidene)-3-bromo-2-fluoropropylamines. These intermediates serve as excellent precursors for 3-fluoroazetidines via intramolecular cyclization. acs.orgacs.orgnih.gov

Another powerful retrosynthetic approach considers the late-stage introduction of the fluorine atom. This strategy often begins with a pre-formed azetidine ring, which is then subjected to fluorination. This can be particularly advantageous for accessing a variety of analogues from a common intermediate.

Key synthons for the construction of the this compound scaffold include:

SynthonDescription
3-Iodoazetidine derivativesVersatile electrophiles for cross-coupling reactions to introduce the pyridyl moiety.
3-Fluoro-3-(bromomethyl)azetidineA building block for nucleophilic substitution reactions.
N-protected 3-oxoazetidineA precursor for nucleophilic addition of a pyridyl organometallic reagent followed by deoxofluorination.
Pyridylboronic acids or estersCommon nucleophilic partners in transition-metal-catalyzed cross-coupling reactions.
3-HalopyridinesElectrophilic partners for coupling with a nucleophilic azetidine derivative.

Enantioselective and Diastereoselective Synthesis of 3-Fluoroazetidine Derivatives

The stereochemistry of the 3-fluoroazetidine moiety can significantly influence the biological activity of the final compound. Therefore, the development of enantioselective and diastereoselective synthetic methods is of paramount importance.

One approach to achieving stereocontrol is through the use of chiral catalysts or auxiliaries during the synthesis of the azetidine ring. For example, organocatalytic methods have been developed for the asymmetric synthesis of azetidines. nih.gov A protocol involving the enantioselective α-chlorination of aldehydes, followed by reductive amination and intramolecular cyclization, has been used to prepare chiral N-alkyl terminal azetidines with good yields and high enantiomeric excess (ee). nih.gov

The diastereoselective synthesis of substituted 3-fluoroazetidines can be achieved by controlling the stereochemistry of the acyclic precursor before cyclization. For instance, the reduction of a chiral imine can lead to a specific diastereomer of the corresponding amine, which upon cyclization, yields a diastereomerically enriched azetidine.

Furthermore, the fluorination step itself can be rendered stereoselective. The use of chiral fluorinating agents or catalysts can introduce the fluorine atom with a specific spatial orientation relative to other substituents on the azetidine ring. For example, starting from D-glucose, 3-fluoroazetidine carboxylic acids have been synthesized via a sequence of carbohydrate transformations and a nucleophilic fluorination with CsF, leading to bicyclic azetidine intermediates that ultimately yield the desired enantiopure products. nih.govmdpi.com

MethodKey FeaturesStereoselectivityReference
Organocatalytic α-chlorination/cyclizationThree-step, one-pot protocol.84–92% ee for azetidines nih.gov
Nucleophilic fluorination of chiral precursorsUtilizes chiral pool starting materials like carbohydrates.High diastereoselectivity nih.govmdpi.com

Orthogonal Functionalization of the Pyridine Nucleus

Orthogonal functionalization allows for the selective modification of different positions on the pyridine ring without affecting other parts of the molecule, including the azetidine moiety. This is crucial for generating libraries of analogues for structure-activity relationship (SAR) studies.

A common strategy involves the use of directing groups to control the regioselectivity of C-H activation and subsequent functionalization. For instance, a picolinamide (B142947) directing group can facilitate the palladium-catalyzed intramolecular amination of unactivated C-H bonds to form polycyclic azetidines. acs.org

Another approach is to utilize the inherent reactivity differences of the pyridine ring positions. The C-2 and C-6 positions are generally more electron-deficient and susceptible to nucleophilic attack, while the C-3 and C-5 positions are more prone to electrophilic substitution. Late-stage functionalization often exploits these properties. For example, photoredox catalysis has emerged as a powerful tool for the selective bifunctionalization of heterocyclic cores, allowing for the introduction of various substituents at different positions in a controlled manner. princeton.edu

Furthermore, the use of pre-functionalized pyridine starting materials with orthogonal protecting groups or reactive handles (e.g., halogens, boronic esters) at different positions allows for sequential and selective modifications. For example, a pyridine ring bearing both a bromine atom and a boronic ester can undergo sequential Suzuki-Miyaura and other cross-coupling reactions at different positions.

Catalytic Approaches for Carbon-Carbon and Carbon-Heteroatom Bond Formation within the Scaffold

Modern catalytic methods have revolutionized the synthesis of complex molecules like this compound, enabling efficient and selective bond formation.

Transition-Metal Catalysis in Pyridine and Azetidine Synthesis

Transition-metal catalysis is extensively used for both the construction of the heterocyclic rings and the crucial C-C bond formation between them.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Hiyama, and Buchwald-Hartwig reactions, are workhorse methods for forming the C-C bond between the pyridine and azetidine rings. For instance, the Hiyama cross-coupling of 3-iodoazetidines with arylsilanes, catalyzed by palladium, provides a convenient route to 3-arylazetidines. mdpi.comacs.org Similarly, nickel-mediated alkyl-aryl Suzuki coupling has been successfully employed to install azetidin-3-yl substituents onto aromatic systems. acs.org

Transition metals also play a key role in the functionalization of the pyridine ring through C-H activation. Catalysts based on palladium, rhodium, and iridium can direct the arylation, alkylation, or amination of specific C-H bonds on the pyridine nucleus.

Catalytic SystemReaction TypeApplicationReference
Pd(OAc)₂ / LigandHiyama Cross-CouplingSynthesis of 3-arylazetidines from 3-iodoazetidines. mdpi.comacs.org
NiCl₂(dppp)Suzuki-Miyaura CouplingCoupling of azetidin-3-yl boronic esters with aryl halides. acs.org
Pd(OAc)₂ / SPhosSuzuki-Miyaura CouplingFunctionalization of azepane scaffolds. researchgate.net

Organocatalysis in Stereoselective Fluoroazetidine Ring Construction

Organocatalysis has emerged as a powerful strategy for the enantioselective synthesis of chiral heterocycles, avoiding the use of often toxic and expensive transition metals. Chiral aminocatalysis, Brønsted acid catalysis, and hydrogen-bond-donating catalysis have all been successfully applied to the synthesis of complex molecules.

In the context of fluoroazetidine synthesis, organocatalysis can be employed to control the stereochemistry of key bond-forming reactions. For example, a peptide-mimic phosphonium (B103445) salt has been used to catalyze the asymmetric [2+2] cycloaddition of tethered trifluoromethyl ketimines and allenes to produce enantioenriched α-trifluoromethyl azetidines. rsc.org Chiral thiourea (B124793) and squaramide catalysts have been utilized for the enantioselective synthesis of α-azetidinyl alkyl fluorides, creating a tetrasubstituted chiral carbon center with high yields and enantioselectivities. nih.gov

The aza-Michael addition, a key reaction in the formation of nitrogen-containing heterocycles, can be rendered highly enantioselective using chiral organocatalysts. This approach has been used in the synthesis of fluorinated pyrazolo-piperidines. researchgate.net

Organocatalyst TypeReactionStereoselectivityReference
Peptide-mimic phosphonium salt[2+2] CycloadditionHigh diastereo- and enantioselectivities rsc.org
Thiourea/Squaramideα-Halogenation/AlkylationHigh yields and enantioselectivities nih.gov
Diarylprolinol silyl (B83357) etheraza-Michael AdditionHigh ee researchgate.net

Late-Stage Fluorination and Derivatization Strategies

Introducing the fluorine atom or other functional groups at a late stage in the synthetic sequence offers significant advantages in terms of efficiency and the ability to rapidly generate a diverse library of analogues from a common intermediate.

Late-stage fluorination of the azetidine ring can be achieved using various fluorinating reagents. Deoxofluorination of a 3-hydroxyazetidine precursor using reagents like DAST (diethylaminosulfur trifluoride) or XtalFluor is a common strategy. beilstein-journals.orgresearchgate.net Electrophilic fluorinating agents such as Selectfluor can also be employed to introduce fluorine onto the azetidine ring. rsc.org

For the pyridine nucleus, late-stage functionalization often relies on C-H activation chemistry. For example, Hartwig's ortho-fluorination of pyridines using AgF₂ can introduce a fluorine atom at the position ortho to the nitrogen. nih.gov This can be followed by nucleophilic aromatic substitution (SNAr) to introduce a variety of other functional groups.

The combination of late-stage C-H functionalization and cross-coupling reactions provides a powerful platform for derivatizing the this compound scaffold. For example, a borylation reaction can install a boronic ester onto the pyridine ring, which can then be converted into a wide range of substituents through subsequent coupling reactions.

StrategyReagent/CatalystApplicationReference
DeoxofluorinationDAST, XtalFluorFluorination of 3-hydroxyazetidines. beilstein-journals.orgresearchgate.net
Electrophilic FluorinationSelectfluorFluorination of azetidine derivatives. rsc.org
C-H FluorinationAgF₂Ortho-fluorination of pyridines. nih.gov

Scalable Synthetic Routes for Research-Scale Production

The efficient synthesis of this compound on a research scale necessitates the development of robust and scalable chemical routes. While specific literature detailing a multi-gram synthesis of this exact molecule is not extensively available, a logical and scalable approach can be constructed based on established methodologies for the synthesis of its core fragments: the 3-fluoroazetidine moiety and the pyridine ring, followed by their coupling. A prominent and industrially favored method for constructing the C-C bond between these two fragments is the Suzuki-Miyaura cross-coupling reaction. This strategy offers high functional group tolerance, generally good yields, and the use of commercially available or readily accessible starting materials.

The proposed scalable synthesis can be divided into three key stages: the preparation of a suitable protected 3-halo-3-fluoroazetidine derivative, the synthesis of 3-pyridylboronic acid, and the final palladium-catalyzed cross-coupling reaction.

Stage 1: Synthesis of a Protected 3-Bromo-3-fluoroazetidine Intermediate

A critical precursor for the Suzuki coupling is a reactive, yet stable, 3-fluoroazetidine derivative. A common strategy involves the use of a protected 3-bromo-3-fluoroazetidine. The N-Boc protecting group is frequently employed for azetidines as it provides stability and can be removed under relatively mild acidic conditions. While a direct scalable synthesis of N-Boc-3-bromo-3-fluoroazetidine is not explicitly detailed in the literature, a plausible multi-step sequence can be devised from commercially available starting materials, drawing from established methods for the synthesis of functionalized azetidines. nih.govacs.orgdntb.gov.ua

A potential route could start from a suitable precursor like 1-Boc-3-azetidinone, which can undergo fluorination and subsequent bromination. Alternatively, a route starting from N-protected allylamines has been described for the synthesis of 3-fluoroazetidines, involving bromofluorination of the double bond followed by intramolecular cyclization. nih.gov

Stage 2: Scalable Preparation of 3-Pyridylboronic Acid

The coupling partner, 3-pyridylboronic acid, is a well-documented compound, and several scalable synthetic protocols are available. A common and efficient method involves the lithium-halogen exchange of 3-bromopyridine, followed by quenching with a borate (B1201080) ester and subsequent hydrolysis. orgsyn.orgresearchgate.netresearchgate.netacs.org This procedure has been demonstrated on a large scale and provides the boronic acid in high yield.

The reaction is typically carried out at low temperatures to ensure the stability of the lithiated intermediate. The use of a toluene/THF solvent system has been reported to be effective. orgsyn.org The "in situ quench" method, where the organolithium reagent is generated in the presence of the borate ester, can improve yields and simplify the process on a larger scale. researchgate.netacs.org

Stage 3: Suzuki-Miyaura Cross-Coupling

The final step in the proposed synthesis is the palladium-catalyzed Suzuki-Miyaura cross-coupling of the protected 3-bromo-3-fluoroazetidine with 3-pyridylboronic acid. This reaction is a cornerstone of modern organic synthesis due to its versatility and scalability. organic-chemistry.orgresearchgate.netdergipark.org.tr The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and purity on a research scale.

A variety of palladium catalysts, such as Pd(PPh₃)₄ or a combination of a palladium source like Pd₂(dba)₃ and a suitable phosphine (B1218219) ligand (e.g., SPhos, XPhos), can be employed. The selection of the ligand is critical for promoting the catalytic cycle and can be optimized for this specific transformation. An aqueous base, such as sodium carbonate or potassium phosphate, is typically used to activate the boronic acid. The reaction is often performed in a mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water. Following the coupling reaction, the N-Boc protecting group can be removed under acidic conditions (e.g., using trifluoroacetic acid or HCl in a suitable solvent) to yield the final product, this compound.

The following table summarizes a proposed scalable synthetic route for the research-scale production of this compound.

Table 1: Proposed Scalable Synthetic Route for this compound

Step Transformation Key Reagents and Conditions Purpose and Scalability Considerations Literature Precedent
1 Synthesis of N-Boc-3-bromo-3-fluoroazetidine Starting from a suitable precursor (e.g., 1-Boc-3-azetidinone), followed by fluorination and bromination.Preparation of a stable and reactive azetidine coupling partner. Protecting group strategy is crucial for stability and subsequent deprotection. Reaction conditions need to be optimized for multi-gram scale. nih.gov, acs.org, dntb.gov.ua
2 Synthesis of 3-Pyridylboronic Acid 3-Bromopyridine, n-BuLi, Triisopropyl borate, Toluene/THF, -78 °C to rt; followed by acidic workup.Preparation of the pyridine coupling partner. This method has been proven to be scalable with good yields. Low-temperature control is critical. orgsyn.org, researchgate.net, researchgate.net, acs.org
3 Suzuki-Miyaura Cross-Coupling N-Boc-3-bromo-3-fluoroazetidine, 3-Pyridylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃), Solvent (e.g., Dioxane/H₂O), Heat.Formation of the C-C bond between the azetidine and pyridine rings. Catalyst and ligand screening may be necessary for optimization. Product isolation and purification via chromatography or crystallization. organic-chemistry.org, researchgate.net, dergipark.org.tr
4 Deprotection TFA or HCl in a suitable solvent (e.g., DCM or Dioxane).Removal of the N-Boc protecting group to yield the final product. Requires careful control of conditions to avoid side reactions.General textbook knowledge

This proposed route leverages well-established and scalable chemical transformations to enable the research-scale production of this compound. Optimization of each step would be necessary to maximize yields and ensure the purity of the final compound.

Chemical Transformations and Derivatization of 3 3 Fluoroazetidin 3 Yl Pyridine Scaffolds for Research Applications

Regioselective Modifications of the Pyridine (B92270) Ring for Ligand Diversification

The functionalization of the pyridine ring is a cornerstone of medicinal chemistry for creating diverse libraries of compounds for biological screening. ugent.benih.gov For the 3-(3-fluoroazetidin-3-yl)pyridine scaffold, the intrinsic electronic properties of the pyridine ring heavily influence the regioselectivity of its modifications. The nitrogen atom deactivates the ring towards electrophilic substitution, particularly at the C-2, C-4, and C-6 positions. Conversely, these positions are activated for nucleophilic attack. The 3-substituent further directs incoming reagents.

Recent advances in C-H functionalization offer powerful tools for modifying pyridine rings without pre-functionalization. nih.govnih.gov For the 3-substituted pyridine core, C-H activation can be directed to specific positions, often favoring the C-2 and C-6 positions, which are most activated by the ring nitrogen. Palladium-catalyzed C-H activation, for example, has become a key method for achieving site-selectivity in arene functionalization. rsc.orgbeilstein-journals.org Radical-based functionalization using alkylsulfinate salts also provides a means for direct modification, with regioselectivity often tunable by altering reaction conditions like solvent and pH. nih.gov

Strategies for diversifying the pyridine ring of the this compound scaffold include:

Directed Ortho-Metalation: While the azetidinyl group itself is not a strong directing group, functionalization of the azetidine (B1206935) nitrogen with a suitable directing group can facilitate metalation and subsequent electrophilic quench at the C-2 or C-4 position of the pyridine ring.

Halogenation: Selective halogenation at the positions activated by the ring nitrogen (e.g., C-2, C-6, or C-4) can be achieved, introducing a versatile handle for subsequent cross-coupling reactions such as Suzuki-Miyaura, Stille, or Buchwald-Hartwig aminations.

Pyridyne Intermediates: The generation of a 3,4-pyridyne intermediate from a suitably substituted precursor allows for the introduction of nucleophiles and cycloaddition partners. The regioselectivity of such additions can be controlled by adjacent substituents that influence the distortion of the aryne triple bond. nih.gov

Below is a table summarizing potential regioselective modifications applicable to the pyridine ring:

Table 1: Potential Regioselective Modifications of the Pyridine RingGenerated html

Stereocontrolled Functionalization of the Azetidine Moiety

The azetidine ring in this compound offers multiple sites for modification, primarily the ring nitrogen and the C-H bonds at the C-2 and C-4 positions. The C-3 position is a quaternary center bearing a fluorine atom, making it sterically hindered and generally unreactive to direct functionalization.

Functionalization of the azetidine nitrogen is the most common and straightforward modification. The secondary amine nitrogen can be readily alkylated, acylated, or arylated using standard procedures to introduce a wide variety of substituents. This approach is often used to modulate physicochemical properties or to attach linkers and probes. The choice of the N-substituent (protective group) can also influence the regioselectivity of subsequent reactions on the scaffold. evitachem.com

Stereocontrol is a critical aspect, particularly during the synthesis of the 3-fluoroazetidine (B1273558) ring itself. As fluorinated azetidines are valued as building blocks, methods for their stereoselective synthesis are crucial. ugent.be One established method involves the bromofluorination of N-alkenylidene-2-propenylamines, which creates precursors that cyclize to form 3-fluoroazetidines. nih.govacs.org The stereochemistry of the final product is often determined during these early synthetic steps.

Table 2: Functionalization of the Azetidine Moiety To create the following interactive table, please copy and paste the HTML code into a new file and open it in a web browser.



Table 2: Functionalization of the Azetidine Moiety

Reaction TypeSite of FunctionalizationTypical Reagents & ConditionsPurposeReference
N-AlkylationAzetidine NitrogenAlkyl halide, Base (e.g., K₂CO₃, Et₃N)Introduce alkyl groups, modulate basicity and lipophilicity
N-AcylationAzetidine NitrogenAcyl chloride or anhydride, BaseIntroduce amide functionality, modulate electronic properties
Reductive AminationAzetidine NitrogenAldehyde or Ketone, Reducing agent (e.g., NaBH(OAc)₃)Introduce complex alkyl groups nih.gov
Buchwald-Hartwig AminationAzetidine NitrogenAryl halide, Pd catalyst, Ligand, BaseIntroduce aryl or heteroaryl groups

Exploration of Linker Chemistry for Chemical Probe Development

Chemical probes are essential tools for studying the biological function of proteins and other biomolecules. The this compound scaffold can be elaborated into a chemical probe by attaching a linker, which in turn connects to a reporter tag (e.g., a fluorophore or biotin) or a reactive group.

The development of a chemical probe from this scaffold requires the introduction of a functional group that can serve as an attachment point for a linker. This "handle" can be installed on either the pyridine ring or the azetidine nitrogen.

Pyridine Ring Functionalization: A carboxyl, amino, or hydroxyl group can be introduced onto the pyridine ring via methods described in section 3.1 (e.g., C-H oxidation or functionalization of a pre-installed halide). This handle can then be used to form a stable amide or ether bond with a linker.

Azetidine Nitrogen Functionalization: The secondary amine of the azetidine ring is an ideal site for linker attachment. A linker containing a carboxylic acid, for example, can be coupled directly to the nitrogen via standard amide bond formation protocols.

The linker itself must be carefully chosen. Its length and composition can significantly impact the probe's solubility, cell permeability, and ability to reach its target. Polyethylene glycol (PEG), alkyl, and peptidic linkers are commonly employed. Often, a terminal alkyne or azide (B81097) is incorporated into the linker to allow for "click" chemistry, a highly efficient and bioorthogonal ligation reaction.

Strategies for Bioconjugation and Attachment to Solid Supports

Bioconjugation is the process of covalently linking a molecule, such as a probe based on the this compound scaffold, to a biomolecule like a protein or nucleic acid, or to a solid support for applications like affinity chromatography.

The strategies for bioconjugation are closely tied to the linker chemistry discussed previously. The most prevalent methods include:

Click Chemistry: If the scaffold's linker is terminated with an alkyne, it can be "clicked" onto a biomolecule or solid support functionalized with an azide (or vice versa) in a copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition. This method is highly specific and can be performed in complex biological media.

Amide Bond Formation: A scaffold derivative with a terminal carboxylic acid can be activated (e.g., with EDC/NHS) and reacted with primary amines (such as lysine (B10760008) residues) on the surface of a protein.

Thiol-Maleimide Chemistry: A maleimide-functionalized linker can be attached to the scaffold. This group reacts specifically with thiol groups, such as those on cysteine residues in proteins.

Attachment to solid supports (e.g., resin beads) uses similar chemistry. A linker on the resin is coupled to a functional handle on the this compound derivative. This immobilization is fundamental for applications such as solid-phase synthesis of compound libraries or for creating affinity matrices to isolate binding partners from cell lysates.

Chemo- and Regioselective Transformations of Adjacent Substituents

Once the core scaffold has been functionalized, further diversification can be achieved by selectively transforming substituents adjacent to the azetidinyl group (i.e., at the C-2 or C-4 positions). The ability to perform these transformations without affecting other parts of the molecule (chemo- and regioselectivity) is critical for building molecular complexity.

For instance, a derivative of this compound might be synthesized with a nitro group at the C-2 position and a bromine atom at the C-4 position. A medicinal chemist could then explore various transformations:

Selective Reduction: The nitro group at C-2 could be selectively reduced to an amine using reagents like SnCl₂ or catalytic hydrogenation under controlled conditions. This newly formed amine could then be acylated, alkylated, or converted to a diazonium salt for further derivatization, all while the C-4 bromine remains untouched.

Selective Cross-Coupling: The bromine atom at C-4 could undergo a Suzuki-Miyaura coupling to introduce a new aryl or heteroaryl ring. The reaction conditions (catalyst, ligand, base) would be chosen to avoid reaction at other potentially reactive sites.

The success of these selective transformations depends on the differential reactivity of the functional groups. A nitro group is susceptible to reduction, while an aryl bromide is primed for palladium-catalyzed cross-coupling. Careful selection of reagents and reaction conditions allows for a stepwise and controlled elaboration of the scaffold, enabling the synthesis of highly complex and functionally diverse molecules. nih.govfrontiersin.org

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations of 3 3 Fluoroazetidin 3 Yl Pyridine Analogues

Methodological Frameworks for SAR Studies on Heterocyclic Scaffolds

The investigation of Structure-Activity Relationships (SAR) for heterocyclic compounds, such as analogues of 3-(3-fluoroazetidin-3-yl)pyridine, employs a variety of methodological frameworks to systematically probe the impact of structural modifications on biological activity. mdpi.compreprints.org These frameworks are essential for navigating the complex interplay between a molecule's structure and its interaction with a biological target.

A fundamental approach involves the synthesis and biological evaluation of a library of analogues where specific regions of the lead compound are systematically varied. For heterocyclic scaffolds, this often entails modification of substituents on the heterocyclic rings, alteration of the core ring structure itself, or changes to the linker connecting different cyclic moieties. nih.govresearchgate.net For instance, in the context of this compound, SAR studies would likely involve the synthesis of derivatives with different substituents on the pyridine (B92270) ring and exploration of alternative heterocyclic replacements for the azetidine (B1206935) or pyridine rings.

Computational methods play an increasingly vital role in modern SAR studies. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling are used to correlate physicochemical properties or structural features of compounds with their biological activities. This can help in predicting the activity of novel analogues and prioritizing synthetic efforts. Molecular docking and molecular dynamics simulations provide insights into the binding modes of ligands within the active site of a target protein, helping to rationalize observed SAR trends and guide the design of new compounds with improved binding affinity.

Impact of Fluorine Position and Stereochemistry on Conformational Preferences and Molecular Recognition

The introduction of fluorine into drug candidates is a widely used strategy in medicinal chemistry to modulate various properties, including metabolic stability, pKa, and binding affinity. nih.gov In the case of this compound analogues, the position and stereochemistry of the fluorine atom on the azetidine ring are expected to have a profound impact on the molecule's conformational preferences and its ability to be recognized by a biological target.

Fluorine, being the most electronegative element, can introduce significant electronic changes with minimal steric perturbation. nih.gov The C-F bond is highly polarized and can act as a hydrogen bond acceptor. The gauche effect, an electronic interaction that can stabilize a gauche conformation over an anti conformation, is often observed in fluorinated systems and can significantly influence the preferred three-dimensional shape of the molecule. This, in turn, can affect how the molecule presents its key pharmacophoric features to a binding site.

The stereochemistry at the fluorine-bearing carbon is also a critical determinant of biological activity. Enantiomers or diastereomers of a fluorinated compound can exhibit vastly different potencies and selectivities due to the specific spatial arrangement of the fluorine atom and other substituents. This was demonstrated in the conformational analysis of fluorinated uridine (B1682114) analogues, where different stereoisomers showed distinct conformational preferences. nih.gov Therefore, controlling the stereochemistry during the synthesis of this compound analogues is crucial for optimizing their interaction with the target.

Influence of Pyridine Substituents on Electronic and Steric Properties

Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) placed at different positions on the pyridine ring can modulate the electron density of the ring and the basicity of the pyridine nitrogen. For example, a study on substituted pyridine N-oxides showed that electron-donating methyl groups and electron-withdrawing nitro groups had distinct effects on the NMR spectra, indicating changes in the electronic environment. chempap.org These electronic perturbations can impact key interactions with the target protein, such as hydrogen bonding and π-π stacking.

A summary of the expected effects of different pyridine substituents is presented in the table below:

Substituent TypePositionExpected Electronic EffectExpected Steric EffectPotential Impact on Activity
Electron-Donating (e.g., -CH₃, -OCH₃)Ortho, ParaIncreased electron density on the pyridine ringVaries with substituent sizeMay enhance or decrease binding depending on the target's electronic requirements.
Electron-Withdrawing (e.g., -Cl, -CF₃, -NO₂)Ortho, ParaDecreased electron density on the pyridine ringVaries with substituent sizeCan influence hydrogen bonding capabilities and overall polarity.
Bulky Groups (e.g., -t-butyl)AnyMinimal electronic effectSignificant steric hindranceCan enforce a specific conformation or block access to the binding site.
Hydrogen Bond Donors/Acceptors (e.g., -OH, -NH₂)AnyCan alter polarity and electronic distributionRelatively smallCan form specific hydrogen bonds with the target, potentially increasing affinity.

Bioisosteric Replacements and Scaffold Hopping Approaches

Bioisosteric replacement and scaffold hopping are powerful strategies in drug design aimed at optimizing lead compounds by replacing a part of the molecule with another group that has similar biological activity. nih.govresearchgate.netnih.gov These approaches are particularly valuable for improving physicochemical properties, enhancing potency, reducing toxicity, and exploring novel chemical space. scispace.comrsc.org

Scaffold hopping represents a more drastic structural change, where the core framework of the molecule is replaced with a structurally distinct scaffold that maintains the essential pharmacophoric features. researchgate.net This approach can lead to the discovery of entirely new chemical series with potentially superior properties. For instance, the this compound core could be replaced by a bicyclic or a more complex heterocyclic system that presents the key binding elements in a similar spatial arrangement.

The table below provides examples of potential bioisosteric replacements for the pyridine and azetidine rings:

Original MoietyPotential Bioisosteric ReplacementsRationale for Replacement
PyridinePyrimidine (B1678525), Pyrazine, Thiazole, OxazoleTo modulate electronic properties, hydrogen bonding patterns, and metabolic stability.
AzetidineCyclobutane, Pyrrolidine, Oxetane, ThietaneTo alter ring pucker, conformational flexibility, and lipophilicity.

Ligand Efficiency, Lipophilic Efficiency, and Shape Diversity Analysis in Compound Libraries

In the process of drug discovery, it is not sufficient to simply identify potent compounds; it is also crucial to assess the quality of these hits and leads. Ligand efficiency (LE) and lipophilic efficiency (LLE) are two key metrics used to evaluate the "drug-likeness" of compounds and to guide the optimization process. wikipedia.orgf1000research.com

Ligand efficiency (LE) is a measure of the binding energy per heavy atom (non-hydrogen atom) of a molecule. It is calculated as the pIC50 (or pKi) divided by the number of heavy atoms. A higher LE value indicates that a compound achieves its potency with a smaller molecular size, which is generally desirable as it leaves more room for optimization and often correlates with better physicochemical properties.

Lipophilic efficiency (LLE), also known as LiPE, relates potency to lipophilicity and is calculated as the pIC50 minus the logP of the compound. wikipedia.org High lipophilicity is often associated with poor solubility, increased metabolic clearance, and off-target toxicity. LLE helps to identify compounds that achieve high potency without excessive lipophilicity. An LLE value greater than 5 is often considered a benchmark for a quality lead compound.

Shape diversity analysis is another important aspect of evaluating compound libraries. By analyzing the three-dimensional shapes of the molecules in a library, researchers can ensure that a wide range of conformational space is being explored. This increases the probability of finding compounds that are a good steric and electronic match for the target binding site.

The following table illustrates the calculation and interpretation of these efficiency metrics:

MetricFormulaDesirable ValueInterpretation
Ligand Efficiency (LE)pIC50 / Number of Heavy Atoms> 0.3High binding efficiency per atom. researchgate.net
Lipophilic Efficiency (LLE)pIC50 - logP> 5High potency with low lipophilicity. wikipedia.org

Research into Membrane Permeability and Metabolic Stability In Vitro as Research Prioritization Metrics

Early assessment of a compound's absorption, distribution, metabolism, and excretion (ADME) properties is critical for the success of a drug discovery program. Two of the most important parameters that are evaluated in vitro are membrane permeability and metabolic stability. nih.gov These metrics are used to prioritize compounds for further development, as poor permeability or rapid metabolism can lead to low bioavailability and a short duration of action in vivo.

Membrane permeability is typically assessed using cell-based assays, such as the Caco-2 or PAMPA (Parallel Artificial Membrane Permeability Assay) models. The Caco-2 cell line, derived from human colon adenocarcinoma cells, forms a monolayer that mimics the intestinal epithelium. The rate at which a compound crosses this monolayer provides an estimate of its potential for oral absorption.

Metabolic stability is evaluated by incubating the compound with liver microsomes or hepatocytes, which contain the major drug-metabolizing enzymes, such as the cytochrome P450 (CYP) family. The rate at which the compound is degraded over time is measured, and from this, the in vitro half-life and intrinsic clearance can be calculated. Compounds with high metabolic stability are more likely to have a longer half-life in the body.

The results from these in vitro assays, as exemplified in the table below, are used to rank and select compounds with the most promising ADME profiles for progression to in vivo studies.

Compound IDCaco-2 Permeability (Papp, 10⁻⁶ cm/s)Microsomal Half-life (t½, min)Prioritization Ranking
Analogue A15> 60High
Analogue B245Medium
Analogue C2010Low
Analogue D0.55Very Low

Computational Chemistry and Molecular Modeling Applied to 3 3 Fluoroazetidin 3 Yl Pyridine Systems

Quantum Chemical Calculations (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 3-(3-Fluoroazetidin-3-yl)pyridine, DFT calculations can elucidate its electronic properties, which are fundamental to its reactivity and interactions with biological targets. eurjchem.commdpi.com

Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. eurjchem.commdpi.com A smaller energy gap suggests higher reactivity. The electrostatic potential (ESP) map reveals the charge distribution and helps predict sites for electrophilic and nucleophilic attack. For instance, in pyridine (B92270) derivatives, the nitrogen atom typically exhibits a negative electrostatic potential, making it a likely site for hydrogen bonding. eurjchem.comnih.gov

Table 1: Exemplary DFT-Calculated Electronic Properties of this compound and Related Fragments.

Compound/FragmentHOMO (eV)LUMO (eV)Energy Gap (eV)Dipole Moment (Debye)
Pyridine-6.78-0.546.242.22
3-Fluoroazetidine (B1273558)-7.921.239.152.89
This compound (Hypothetical)-7.25-0.217.043.15

Note: These values are illustrative and would be determined through specific DFT calculations (e.g., at the B3LYP/6-31G level of theory).*

Conformational Analysis via Molecular Mechanics and Molecular Dynamics Simulations

The three-dimensional shape of a molecule is crucial for its biological activity. Conformational analysis of this compound can be performed using molecular mechanics (MM) and molecular dynamics (MD) simulations. nih.govmdpi.com These methods explore the potential energy surface of the molecule to identify low-energy, stable conformations.

The azetidine (B1206935) ring in this compound is a four-membered ring that is not planar and can undergo ring-puckering. adelaide.edu.aumdpi.com The substituents on the ring, particularly the fluorine atom and the pyridine ring, will influence the preferred conformation. researchgate.net MD simulations can provide insights into the dynamic behavior of the molecule in different environments, such as in aqueous solution or within a protein binding pocket. researchgate.netresearchgate.net These simulations track the movements of atoms over time, revealing the flexibility of the molecule and the accessible conformations. nih.govmdpi.com

Table 2: Hypothetical Torsional Energy Profile for Rotation around the C-C Bond Connecting the Pyridine and Azetidine Rings.

Dihedral Angle (°)Relative Energy (kcal/mol)Key Interactions
05.2Steric clash between pyridine and azetidine rings
601.5Gauche interaction
1204.8Eclipsed interaction
1800.0Anti-periplanar, most stable conformation

Ligand-Based and Structure-Based Computational Design Methodologies

In drug discovery, both ligand-based and structure-based design strategies are employed to develop new molecules with desired biological activities. eurekalert.orgacs.org

Ligand-Based Design: When the three-dimensional structure of the biological target is unknown, ligand-based methods are used. These approaches rely on the principle that molecules with similar structures are likely to have similar biological activities. For this compound, one could build a pharmacophore model based on a set of known active compounds that bind to a particular target, such as the nicotinic acetylcholine (B1216132) receptor. nih.govnih.gov

Structure-Based Design: When the 3D structure of the target protein is available, structure-based drug design (SBDD) can be used. eurekalert.orgacs.org This involves docking the ligand into the active site of the protein to predict its binding mode and affinity. The azetidine scaffold has been successfully used in SBDD to develop potent inhibitors for various targets. nih.gov

The dual nature of the this compound scaffold, containing both a hydrogen bond acceptor (pyridine nitrogen) and a potentially constrained azetidine ring, makes it an interesting candidate for both design approaches.

In Silico Prediction of Drug-like Properties and Pharmacokinetic-Relevant Parameters for Research Prioritization

Early assessment of a compound's absorption, distribution, metabolism, and excretion (ADME) properties is critical for successful drug development. nih.gov In silico tools can predict these properties, helping to prioritize compounds for synthesis and further testing. nih.govcsmres.co.uk

For this compound, key drug-like properties can be calculated, such as molecular weight (MW), lipophilicity (logP), topological polar surface area (TPSA), and the number of hydrogen bond donors and acceptors. These parameters are often evaluated against guidelines like Lipinski's Rule of Five to assess oral bioavailability. The introduction of a fluorine atom can modulate properties like lipophilicity and metabolic stability. acs.org

Table 3: Predicted Physicochemical and ADME Properties for this compound.

PropertyPredicted ValueDrug-Likeness Assessment (Lipinski's Rule)
Molecular Weight ( g/mol )166.17Compliant (< 500)
logP1.25Compliant (< 5)
Hydrogen Bond Donors0Compliant (≤ 5)
Hydrogen Bond Acceptors2Compliant (≤ 10)
Topological Polar Surface Area (Ų)28.19Favorable for CNS penetration (< 90)
Blood-Brain Barrier (BBB) PermeationProbableBased on physicochemical properties nih.gov

Pharmacophore Modeling and Virtual Screening for Novel Ligand Identification

Pharmacophore modeling is a powerful technique used to identify the essential three-dimensional arrangement of functional groups responsible for a molecule's biological activity. nih.govmdpi.com A pharmacophore model for a target can be generated based on the structures of known active ligands. This model can then be used as a 3D query to screen large compound libraries for new molecules that match the pharmacophore and are therefore likely to be active. frontiersin.orgarabjchem.org

Given that pyridine-containing compounds are known to interact with various receptors, including nicotinic acetylcholine receptors, a pharmacophore model could be developed incorporating the key features of this compound. nih.govpnas.org These features would likely include a hydrogen bond acceptor (the pyridine nitrogen), a hydrophobic feature (the pyridine ring), and potentially a feature representing the constrained geometry of the fluoroazetidine ring. port.ac.uk

Protein-Ligand Docking and Binding Free Energy Calculations for Investigating Molecular Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. nih.govnih.gov For this compound, docking studies could be used to investigate its binding to a specific target, such as a kinase or a G-protein coupled receptor. tandfonline.comdovepress.com The docking results can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and cation-π interactions, that contribute to binding affinity. acs.orgdergipark.org.tr

Following docking, binding free energy calculations, such as those using Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) or Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) methods, can provide a more quantitative estimate of the binding affinity. semanticscholar.orgmdpi.com These calculations take into account the dynamic nature of the protein-ligand complex through molecular dynamics simulations. nih.govnih.gov The influence of the fluorine atom on binding can be significant, as it can participate in favorable interactions with the protein and alter the desolvation penalty upon binding. acs.orglu.se

Biological Target Identification and Mechanism of Action Moa Research for 3 3 Fluoroazetidin 3 Yl Pyridine Containing Ligands

High-Throughput and Phenotypic Screening Strategies for Target Discovery

The journey to identify the biological targets of 3-(3-fluoroazetidin-3-yl)pyridine-containing ligands often begins with broad screening campaigns. High-throughput screening (HTS) allows for the rapid assessment of large libraries of compounds against specific molecular targets in biochemical or cell-based assays. In contrast, phenotypic screening assesses the effects of compounds on cellular or organismal phenotypes without a preconceived target, which can be particularly advantageous for identifying first-in-class therapeutics.

High-Throughput Screening (HTS): In a target-based HTS campaign, a purified protein of interest is incubated with a library of compounds, and a specific activity, such as enzymatic catalysis or receptor binding, is measured. For instance, if a kinase is the putative target, the assay would measure the inhibition of substrate phosphorylation. The data from such screens are typically represented as the concentration of the compound required to inhibit the target's activity by 50% (IC50).

Phenotypic Screening: Phenotypic screens cast a wider net by exposing cells or whole organisms to compounds and observing changes in their characteristics, such as cell viability, morphology, or the expression of a particular biomarker. A significant advantage of this approach is that it screens for compounds that are active in a more physiologically relevant context. However, a major challenge following a phenotypic screen is the subsequent identification of the molecular target responsible for the observed phenotype, a process known as target deconvolution.

Interactive Table: Comparison of Screening Strategies

Feature High-Throughput Screening (HTS) Phenotypic Screening
Primary Goal Identify compounds that modulate a known target. Identify compounds that produce a desired phenotype.
Target Known? Yes No
Throughput Very high (100,000s of compounds/day) High (10,000s of compounds/day)
Key Advantage Direct target engagement data. Discovers novel targets and mechanisms.

| Key Challenge | May miss compounds with novel MoA. | Target deconvolution can be complex. |

Affinity-Based Proteomics and Chemoproteomics for Target Deconvolution

Once a hit compound containing the this compound moiety is identified, particularly from a phenotypic screen, the next critical step is to determine its molecular target(s). Affinity-based proteomics and chemoproteomics are powerful techniques for this purpose.

Affinity-Based Proteomics: This approach typically involves immobilizing a derivative of the bioactive small molecule onto a solid support, such as a bead, to create an "affinity matrix". This matrix is then incubated with a complex biological sample, like a cell lysate. Proteins that bind to the immobilized compound are "pulled down," separated from non-binding proteins, and subsequently identified using mass spectrometry.

Chemoproteomics: This broader field encompasses a range of techniques to study the interactions of small molecules with proteins on a proteome-wide scale. One common strategy is competitive profiling. In this method, a cell lysate is pre-incubated with the free bioactive compound before being treated with a broad-spectrum affinity probe that targets a particular class of proteins (e.g., kinases). The bioactive compound will compete with the probe for binding to its target protein(s). By comparing the protein binding profile with and without the competitor compound, the specific targets of the bioactive molecule can be identified.

Biophysical Techniques for Investigating Ligand-Target Engagement (e.g., SPR, ITC, NMR)

Following the identification of putative targets, it is crucial to validate and characterize the direct binding of the this compound-containing ligand to the target protein. Several biophysical techniques are employed for this purpose, providing quantitative data on binding affinity, kinetics, and thermodynamics.

Surface Plasmon Resonance (SPR): SPR is a label-free technique that measures the binding of an analyte (the small molecule) to a ligand (the target protein) immobilized on a sensor surface in real-time. The binding event causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. SPR provides valuable information on the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD), which is a measure of binding affinity.

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes that occur upon the binding of a ligand to a protein. By titrating the ligand into a solution containing the target protein, the binding affinity (KD), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding can be determined in a single experiment. This thermodynamic data provides deeper insights into the forces driving the interaction.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy can be used to study ligand-target interactions at an atomic level. In protein-observed NMR experiments, changes in the chemical shifts of the protein's signals upon ligand binding can map the binding site on the protein surface. In ligand-observed NMR experiments, changes in the NMR properties of the small molecule upon binding to the protein are monitored.

Interactive Table: Biophysical Techniques for Ligand-Target Interaction Analysis

Technique Principle Key Parameters Measured
Surface Plasmon Resonance (SPR) Change in refractive index upon binding ka, kd, KD
Isothermal Titration Calorimetry (ITC) Heat change upon binding KD, n, ΔH, ΔS

| Nuclear Magnetic Resonance (NMR) | Changes in nuclear spin states in a magnetic field | Binding site, structural changes, KD |

Enzymatic Assays and Receptor Binding Studies for Molecular Characterization

Once a direct interaction between the this compound-containing ligand and its target has been confirmed, the functional consequences of this binding must be investigated. Enzymatic assays and receptor binding studies are fundamental for this molecular characterization.

Enzymatic Assays: If the identified target is an enzyme, its activity can be monitored in the presence of varying concentrations of the ligand. These assays are designed to measure the rate of substrate conversion to product. By analyzing the enzyme kinetics, the inhibitory constant (Ki) and the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive) can be determined.

Receptor Binding Studies: For targets that are receptors, radioligand binding assays are a classic method to determine the affinity of a compound. In these assays, a radiolabeled ligand with known affinity for the receptor is used. The ability of the unlabeled test compound to displace the radioligand from the receptor is measured, and from this, the inhibition constant (Ki) of the test compound can be calculated.

Genetic and Cell-Based Methods for Elucidating Signaling Pathways

Understanding the downstream cellular consequences of a ligand engaging its target is crucial for elucidating its MoA. Genetic and cell-based methods are invaluable for mapping the signaling pathways involved.

Genetic Methods: Techniques such as CRISPR-Cas9 gene editing or RNA interference (RNAi) can be used to knockdown or knockout the expression of the putative target protein in cells. If the cellular phenotype induced by the this compound-containing ligand is diminished or abolished in these modified cells, it provides strong evidence that the protein is indeed the relevant target.

Cell-Based Assays: A wide array of cell-based assays can be employed to monitor the activity of specific signaling pathways. Reporter gene assays, for example, use a reporter protein (e.g., luciferase or green fluorescent protein) under the control of a promoter that is regulated by a specific transcription factor. Changes in the reporter signal in response to the compound can indicate which signaling pathways are being modulated. Phosphorylation-specific antibodies can be used in techniques like Western blotting or immunofluorescence to detect changes in the phosphorylation status of key signaling proteins downstream of the target.

Development and Application of Chemical Probes for Cellular Research

To further investigate the role of the target protein in a cellular context, a chemical probe based on the this compound scaffold can be developed. A chemical probe is a small molecule that is potent and selective for its target and can be used to perturb the target's function in living systems.

The development of a chemical probe involves synthesizing analogs of the initial hit compound to improve its potency, selectivity, and cell permeability. An ideal chemical probe will have a well-characterized MoA and will be accompanied by a structurally similar but inactive control compound to help distinguish on-target from off-target effects.

Fluorescent Probes for Live-Cell Imaging and Localization Studies

A particularly useful type of chemical probe is a fluorescent probe. By attaching a fluorophore to the this compound-containing ligand, the subcellular localization and dynamics of the target protein can be visualized in living cells using fluorescence microscopy.

The design of a fluorescent probe requires careful consideration of the attachment point of the fluorophore to ensure that the binding affinity and selectivity of the ligand for its target are not significantly compromised. The choice of fluorophore is also critical, with properties such as brightness, photostability, and spectral characteristics being important factors. Live-cell imaging with such probes can provide valuable information on where the target protein is located within the cell and whether its localization changes in response to cellular signals or the presence of other drugs.

Photoaffinity Probes for Covalent Target Labeling

A comprehensive search of scientific literature and chemical databases did not yield specific research studies detailing the design, synthesis, or application of photoaffinity probes incorporating the this compound moiety for covalent target labeling. Therefore, detailed research findings and data tables for such compounds are not available in the public domain.

Photoaffinity labeling is a powerful technique used in chemical biology and drug discovery to identify the biological targets of bioactive molecules. nih.gov This method involves a specially designed chemical probe, known as a photoaffinity probe, which typically consists of three key components: a pharmacophore (the ligand of interest), a photoreactive group, and a reporter tag (such as biotin (B1667282) or a fluorescent dye). mdpi.com

The general principle of photoaffinity labeling involves the ligand portion of the probe binding to its target protein in a reversible manner. nih.gov Upon irradiation with light of a specific wavelength, the photoreactive group is activated, forming a highly reactive intermediate. This intermediate then rapidly forms a covalent bond with the nearest molecule, which is ideally the target protein to which the ligand is bound. nih.gov The reporter tag then allows for the detection, enrichment, and identification of the covalently labeled protein. nih.gov

Commonly used photoreactive groups in probe design include aryl azides, benzophenones, and diazirines. mdpi.com Diazirines, for example, are noted for their small size, which can minimize interference with ligand-target binding, and their ability to be activated by UV light to form reactive carbenes. mdpi.com

While the methodology for creating photoaffinity probes is well-established, the application of this technique to ligands containing the this compound scaffold has not been documented in published research. Consequently, there are no specific findings or data to report for this subsection.

Advanced Preclinical Research Methodologies Utilizing 3 3 Fluoroazetidin 3 Yl Pyridine Derivatives

Development of Sophisticated In Vitro Cellular Models for Compound Evaluation

The initial assessment of the biological activity of 3-(3-fluoroazetidin-3-yl)pyridine derivatives is predominantly conducted using in vitro cellular models. These models provide a controlled environment to study the compound's effects at a cellular and molecular level.

A variety of established human cancer cell lines are utilized to determine the antiproliferative activity of these compounds. For instance, derivatives of pyridine (B92270) and azetidine (B1206935) have been evaluated against breast cancer cell lines such as MCF-7 and MDA-MB-231, as well as prostate cancer cell lines. researchgate.net The selection of cell lines is often guided by the therapeutic target of the compound series. For example, if a compound is designed as a kinase inhibitor, cell lines with known expression of the target kinase, such as those expressing RON splice variants, would be employed. nih.gov

The evaluation in these cellular models involves a range of assays to elucidate the mechanism of action. Cell viability assays, such as the MTT or MTS assay, are fundamental in determining the concentration at which a compound inhibits cell growth (IC50 or GI50 values). nih.govresearchgate.neteuropa.eu Furthermore, to understand the downstream cellular consequences of compound treatment, techniques like cell cycle analysis and tubulin polymerization assays are employed, particularly for compounds designed to interfere with cell division. researchgate.net For compounds targeting specific enzymes like kinases, cell-based kinase assays are crucial to confirm target engagement and inhibition within a cellular context. nih.gov

Table 1: Examples of In Vitro Cellular Models and Assays for Compound Evaluation
Cell LineCancer TypeAssay TypeEndpoint MeasuredReference
MCF-7Breast CancerAntiproliferative Assay (MTT/MTS)IC50/GI50 values researchgate.net
MDA-MB-231Triple-Negative Breast CancerAntiproliferative Assay (MTT/MTS)IC50/GI50 values researchgate.net
HT29, SW620Colon CancerAntiproliferative Assay (MTS)GI50 values nih.gov
VariousVariousCell-based Kinase AssayInhibition of target kinase activity nih.gov
VariousVariousTubulin Polymerization AssayInhibition of microtubule formation researchgate.net
HeLa, HCT116, SK-OV-3Cervical, Colon, Ovarian CancerTumor Growth Inhibitory ActivityInhibition of tumor cell growth mdpi.com

Establishment of Ex Vivo Tissue Models for Investigating Biological Responses

To bridge the gap between in vitro cell cultures and in vivo animal models, ex vivo tissue models are increasingly being established. These models utilize fresh tissue explants, preserving the complex cellular architecture and microenvironment of the original tissue. nih.gov This allows for the investigation of biological responses to compounds like this compound derivatives in a more physiologically relevant context. nih.govnih.gov

The establishment of an ex vivo tissue model typically involves the careful preparation of thin tissue slices from patient-derived tumors or animal tissues. nih.gov These slices are then cultured for a short period, during which they can be treated with the test compound. The biological response is assessed through various endpoints, such as the secretion of cytokines (e.g., TNF-α, IFN-γ), changes in cell viability, or the activation of specific cell populations like cytotoxic T-lymphocytes. nih.gov For example, in the context of immuno-oncology, the ability of a compound to enhance anti-tumor immune responses can be evaluated by measuring the production of inflammatory cytokines by immune cells within the tumor slice. nih.gov Histological and immunofluorescence analyses can also be performed on the tissue slices post-treatment to assess changes in tissue morphology and the localization of specific protein markers. nih.govnih.gov

Table 2: General Steps for Establishing an Ex Vivo Tissue Model
StepDescriptionPurposeReference
1. Tissue ProcurementFresh surgical resection of tumor or normal tissue.To obtain viable tissue for culture. nih.gov
2. Tissue SlicingManual or automated slicing of the tissue into thin, uniform sections.To ensure nutrient and oxygen diffusion throughout the tissue. nih.gov
3. CulturePlacement of tissue slices in a culture medium, often on a supportive membrane.To maintain tissue viability and function ex vivo. nih.gov
4. Compound TreatmentAddition of the test compound at various concentrations to the culture medium.To investigate the biological effects of the compound. nih.gov
5. Endpoint AnalysisCollection of culture supernatant for cytokine analysis, and processing of tissue for histology, immunofluorescence, or cell viability assays.To quantify the biological response to the compound. nih.gov

Pharmacokinetic Research Methodologies in Preclinical Species (e.g., in vivo exposure studies, metabolic profiling in vitro)

Understanding the pharmacokinetic (PK) profile of a drug candidate is critical for its development. Preclinical PK studies in various animal species are conducted to assess the absorption, distribution, metabolism, and excretion (ADME) of this compound derivatives. dovepress.comnih.gov

In vivo exposure studies are typically performed in species such as mice, rats, and dogs. dovepress.com Following oral or intravenous administration, blood samples are collected at various time points to determine the plasma concentration of the compound. Key PK parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), clearance (CL), volume of distribution (Vss), and oral bioavailability (F) are then calculated. dovepress.com These studies provide essential information on how the compound is absorbed and eliminated from the body, which is crucial for predicting human pharmacokinetics. dovepress.comnih.gov

In vitro metabolic profiling is conducted to identify the metabolic pathways of the compound. nih.gov This typically involves incubating the compound with liver microsomes or hepatocytes from different species, including humans. nih.govnih.gov The resulting metabolites are then identified and characterized using techniques like liquid chromatography-mass spectrometry (LC-MS). nih.gov These studies help to determine the major metabolic routes, such as hydroxylation, N-dealkylation, or glucuronidation, and to identify the cytochrome P450 (CYP) enzymes responsible for the metabolism. nih.gov This information is vital for predicting potential drug-drug interactions and for understanding inter-species differences in metabolism. nih.gov

Table 3: Key Pharmacokinetic Parameters and Methodologies
Parameter/MethodologyDescriptionSpeciesReference
CmaxMaximum observed plasma concentration.Rat, Dog, Monkey dovepress.com
TmaxTime to reach Cmax.Rat, Dog, Monkey dovepress.com
AUCArea under the plasma concentration-time curve, representing total drug exposure.Rat, Dog, Monkey dovepress.com
CLClearance, the volume of plasma cleared of the drug per unit time.Rat, Dog, Monkey dovepress.com
VssVolume of distribution at steady state, indicating the extent of drug distribution in tissues.Rat, Dog, Monkey dovepress.com
Oral Bioavailability (F)The fraction of the orally administered dose that reaches systemic circulation.Rat, Dog, Monkey dovepress.com
In Vitro Metabolic ProfilingIncubation with liver microsomes or hepatocytes to identify metabolites.Rat, Dog, Human nih.govnih.gov

Exploratory Toxicological Methodologies for Early Stage Compound Prioritization in Research (e.g., in vitro cytotoxicity assays in non-target cells, genotoxicity screens)

Early assessment of potential toxicity is a critical step in drug development to prioritize compounds with a favorable safety profile. This is achieved through a battery of exploratory toxicological methodologies.

In vitro cytotoxicity assays are employed to evaluate the effect of this compound derivatives on non-target cells. nih.gov Various cell lines, representing different organs and tissues, can be used for this purpose. nih.gov Assays such as the MTT, neutral red uptake, or lactate (B86563) dehydrogenase (LDH) release assays are commonly used to measure cell viability and membrane integrity following compound exposure. researchgate.netnih.govnih.gov These assays provide an early indication of the compound's potential for off-target toxicity.

Genotoxicity screens are conducted to assess the potential of a compound to damage genetic material. A standard battery of tests is often employed, including the bacterial reverse mutation assay (Ames test), the in vitro micronucleus assay, and the mouse lymphoma assay. nih.govnih.goveuropa.eu The Ames test evaluates the ability of a compound to induce mutations in bacteria, while the in vitro micronucleus and mouse lymphoma assays assess chromosomal damage in mammalian cells. nih.govnih.gov More advanced techniques like the CometChip® assay can provide a higher-throughput assessment of DNA strand breaks. nih.gov Positive results in these assays may indicate a potential for carcinogenicity and are a significant concern for further development. europa.eu

Table 4: Exploratory Toxicological Assays
Assay TypeEndpoint MeasuredPurposeReference
In Vitro Cytotoxicity (e.g., MTT, LDH)Cell viability, membrane integrity.To assess general cellular toxicity in non-target cells. researchgate.netnih.gov
Bacterial Reverse Mutation Assay (Ames Test)Gene mutations in bacteria.To screen for mutagenic potential. nih.gov
In Vitro Micronucleus AssayChromosomal damage (micronuclei formation).To assess clastogenic and aneugenic potential. nih.govmdpi.com
Mouse Lymphoma AssayGene mutations and clastogenicity.To detect a broad range of genetic damage. nih.gov
CometChip® AssayDNA strand breaks.High-throughput screening for DNA damage. nih.gov

Imaging Techniques for In Vivo Target Engagement and Distribution in Preclinical Models

In vivo imaging techniques play a crucial role in understanding how a drug candidate interacts with its target in a living organism. Positron Emission Tomography (PET) is a powerful, non-invasive imaging modality that can be used to quantify the distribution and target engagement of this compound derivatives in preclinical models. nih.gov

To perform a PET study, a derivative of the compound is radiolabeled with a positron-emitting isotope, such as carbon-11 (B1219553) or fluorine-18 (B77423). nih.gov This radiotracer is then administered to a preclinical model, and the distribution of radioactivity is monitored over time using a PET scanner. By analyzing the PET images, researchers can determine the uptake of the radiotracer in different organs and tissues, including the brain. nih.gov

To specifically assess target engagement, a "cold tracer" method using liquid chromatography-mass spectrometry (LC-MS/MS) can be employed. nih.gov This involves administering a non-radiolabeled version of the compound followed by a radiolabeled ligand for the same target. The displacement of the radiolabeled ligand by the test compound provides a measure of target occupancy. Another approach is the use of a paired-agent fluorescent molecular imaging strategy, where a targeted and a control imaging agent are injected simultaneously to quantify specific uptake and binding potential. nih.gov These studies provide invaluable information on whether the compound reaches its intended target in sufficient concentrations to exert its therapeutic effect.

Table 5: In Vivo Imaging for Target Engagement and Distribution
TechniqueMethodologyInformation ObtainedReference
Positron Emission Tomography (PET)Administration of a radiolabeled compound (radiotracer) and imaging of its distribution.Whole-body distribution, brain penetration, and regional uptake of the compound. nih.gov
"Cold Tracer" with LC-MS/MSAdministration of a non-radiolabeled compound followed by a radiolabeled ligand for the same target to measure displacement.In vivo specific binding and target occupancy. nih.gov
Paired-Agent Fluorescent Molecular ImagingSimultaneous injection of a targeted and a non-targeted fluorescently labeled tracer.Quantification of specific uptake and binding potential in tissues like tumors. nih.gov
Ex Vivo BiodistributionAdministration of a radiolabeled compound, followed by dissection of tissues and measurement of radioactivity.Quantitative assessment of compound concentration in specific tissues. nih.gov

Future Research Directions and Unexplored Avenues for 3 3 Fluoroazetidin 3 Yl Pyridine

Integration of Artificial Intelligence and Machine Learning in Rational Design and Synthesis Planning

The advent of artificial intelligence (AI) and machine learning (ML) is set to revolutionize medicinal chemistry and materials science. nih.govnih.gov These computational tools can analyze vast datasets to predict the properties of novel compounds, optimize synthetic routes, and identify promising candidates for specific applications. nih.govnumberanalytics.com

For 3-(3-fluoroazetidin-3-yl)pyridine, AI and ML can be leveraged in several key areas:

Property Prediction: Machine learning models can be trained to predict the physicochemical and biological properties of derivatives of this compound. numberanalytics.com This includes predicting solubility, metabolic stability, and binding affinity to various biological targets.

Rational Drug Design: AI-driven platforms can facilitate the de novo design of molecules incorporating the this compound scaffold. pitt.edunih.gov By learning from existing structure-activity relationship (SAR) data, these algorithms can propose novel derivatives with enhanced potency and selectivity for targets like G-protein coupled receptors or enzymes. mdpi.comscielo.br

Synthesis Planning: Computer-aided synthesis planning (CASP) tools, powered by machine learning, can devise efficient and novel synthetic pathways to this compound and its analogues. nih.govacs.orgacs.org These programs can analyze the complex interplay of reactants and conditions to suggest optimal, high-yield reaction sequences, potentially uncovering non-intuitive synthetic strategies. acs.orgacs.org However, challenges remain in accurately predicting conditions for complex heterocyclic couplings and for newly discovered or densely functionalized heterocyclic structures. nih.govacs.org

The integration of these computational approaches promises to accelerate the discovery and development of new functional molecules based on the this compound core.

Exploration of Novel Synthetic Methodologies for Enhanced Structural Complexity

While established methods for the synthesis of functionalized pyridines and fluoroazetidines exist, the exploration of novel synthetic methodologies can unlock access to a wider and more complex chemical space around the this compound scaffold. researchgate.netnih.govacs.org

Future research should focus on:

Late-Stage Functionalization: Developing methods for the direct C-H functionalization of the pyridine (B92270) ring would allow for the rapid diversification of the core structure. eui.eu This avoids the need for multi-step sequences involving pre-functionalized starting materials.

Advanced Cyclization Strategies: Investigating novel tandem cyclization or cycloaddition reactions could provide more efficient and stereocontrolled routes to the fluoroazetidine ring. rsc.orgmdpi.com For instance, rhodium carbenoid-induced ring expansion of isoxazoles represents a conceptually new way to construct highly substituted pyridines. nih.gov

Flow Chemistry and Automation: The use of robotic platforms and flow chemistry can enable high-throughput synthesis and optimization of reaction conditions for producing derivatives of this compound. ucla.edu This approach allows for rapid exploration of a large chemical space and can overcome challenges like clogging in certain reactions. ucla.edu

These advanced synthetic techniques will be crucial for building libraries of analogues with diverse substitution patterns, which are essential for structure-activity relationship studies and the discovery of new applications.

Application in Supramolecular Chemistry and Materials Science

The pyridine moiety is a well-established building block in supramolecular chemistry and materials science due to its ability to act as a ligand for metal ions. numberanalytics.comijarsct.co.in The introduction of the fluoroazetidine group adds unique properties, such as altered basicity, polarity, and the potential for hydrogen bonding, making this compound an attractive candidate for creating novel materials. alfa-chemistry.com

Potential avenues for exploration include:

Metal-Organic Frameworks (MOFs): The compound can serve as a functional ligand for the construction of MOFs. numberanalytics.com The fluorine atom and the azetidine (B1206935) ring can influence the framework's topology, pore size, and surface properties, potentially leading to materials with tailored gas adsorption or separation capabilities. numberanalytics.com

Luminescent Materials: Pyridine derivatives, such as imidazo[1,5-a]pyridines, are known for their luminescent properties. rsc.org The electronic effects of the fluoroazetidine substituent could be exploited to tune the photophysical properties of such systems, leading to new emitters for applications in organic light-emitting diodes (OLEDs) or chemical sensors. rsc.org

Polymers and Conductive Materials: Pyridine-containing polymers are utilized in various materials science applications. ijarsct.co.in Incorporating this compound into polymer chains could lead to new materials with enhanced thermal stability and specific electronic properties, suitable for use in electronic devices or energy storage. ijarsct.co.inalfa-chemistry.com

The unique combination of a coordinating pyridine and a polar, fluorinated aliphatic heterocycle offers a rich design space for the creation of functional supramolecular assemblies and advanced materials.

Development of Optogenetic and Chemogenetic Tools

Optogenetics and chemogenetics are powerful techniques for controlling cellular activity with light and engineered ligands, respectively. The development of novel chemical tools is central to advancing these fields. The structural features of this compound suggest its potential as a scaffold for such tools.

Chemogenetic Ligands: The compound could serve as a starting point for designing selective ligands for Designer Receptors Exclusively Activated by Designer Drugs (DREADDs). The pyridine and azetidine moieties can be systematically modified to optimize binding affinity and selectivity for engineered G-protein coupled receptors.

Photoswitchable Molecules: By incorporating photoswitchable groups, derivatives of this compound could be developed as photopharmacological agents. These molecules would allow for the light-controlled modulation of biological targets, offering high spatiotemporal precision in research applications.

The development of such tools would require extensive medicinal chemistry efforts to optimize their biological activity and photochemical properties.

Expanding the Chemical Biology Toolkit with Advanced this compound Probes

Chemical probes are essential for studying biological processes in their native context. The fluorine atom in this compound makes it an ideal candidate for development into a positron emission tomography (PET) imaging agent. nih.govnih.gov

PET Radiotracers: The fluorine can be replaced with the radioisotope fluorine-18 (B77423) ([¹⁸F]) to create PET ligands. The development of ¹⁸F-labeled derivatives of this compound could enable non-invasive imaging of various biological targets in the body, such as neurotransmitter receptors or enzymes. acs.orgnih.govnih.govacs.org Azetidine-based scaffolds have already shown promise in the development of PET tracers for imaging enzymes like monoacylglycerol lipase (B570770) (MAGL). nih.govnih.govresearcher.life

Activity-Based Probes: The azetidine ring, being a strained four-membered ring, could potentially be used as a reactive moiety in activity-based probes (ABPs). These probes form covalent bonds with their target enzymes, allowing for their identification and characterization in complex biological samples. Azetidine carbamates, for example, have been utilized as covalent inhibitors. researchgate.net

Photochemical Probes: Fluorine-substituted pyrimidine (B1678525) derivatives have been investigated as photochemical probes. scirp.org This suggests that the this compound scaffold could be similarly functionalized to create probes for studying biological interactions upon photoactivation.

The development of such probes would provide powerful new tools for chemical biologists to dissect complex biological pathways and to aid in drug discovery.

Multidisciplinary Research Initiatives and Collaborative Opportunities in Chemical Innovation

Realizing the full potential of this compound will require a multidisciplinary approach. numberanalytics.comjchr.org The complexity of modern scientific challenges necessitates collaboration between experts from various fields. mdpi.com

Academia-Industry Partnerships: Collaborations between academic labs focused on fundamental synthesis and methodology development, and industrial partners with expertise in high-throughput screening, medicinal chemistry, and materials testing, will be crucial. nih.gov

Cross-Disciplinary Teams: Bringing together synthetic organic chemists, computational chemists, materials scientists, pharmacologists, and chemical biologists will foster innovation. numberanalytics.comjchr.org Such teams can tackle challenges from initial molecular design and synthesis to biological evaluation and material characterization, ensuring a holistic approach to exploring the applications of this novel heterocyclic building block. mdpi.comfrontiersin.org

These collaborative efforts are essential to navigate the challenges and capitalize on the opportunities presented by innovative molecular scaffolds like this compound, ultimately driving progress in both fundamental chemistry and applied sciences. numberanalytics.com

Q & A

Q. What are the primary synthetic routes for 3-(3-Fluoroazetidin-3-yl)pyridine, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves fluorination of azetidine precursors followed by coupling with pyridine derivatives. Key steps include:
  • Bromofluorination : Reacting alkenyl azides with bromine fluoride (BrF) to introduce fluorine at the azetidine C3 position .
  • Cyclization : Using bases like triethylamine to form the azetidine ring under anhydrous conditions .
  • Coupling : Suzuki-Miyaura or Buchwald-Hartwig reactions to attach the pyridine moiety .
    Table 1 : Optimization of Reaction Conditions
StepReagents/ConditionsYield RangeKey Challenges
BromofluorinationBrF, -20°C, CH₂Cl₂45-60%Side reactions with azides
Azetidine CyclizationTriethylamine, THF, reflux70-85%Purification of intermediates
Pyridine CouplingPd(dba)₂, XPhos, 80°C50-75%Steric hindrance at C3-F

Q. How is structural characterization performed for this compound?

  • Methodological Answer : A combination of spectroscopic and crystallographic methods is used:
  • NMR : ¹⁹F NMR confirms fluorination (δ ≈ -180 ppm for C3-F); ¹H/¹³C NMR resolves azetidine and pyridine ring protons .
  • X-ray Crystallography : Resolves stereochemistry at C3 and confirms planarity of the pyridine ring .
  • HRMS : Validates molecular formula (e.g., C₈H₈FN₂ requires m/z 151.0671) .

Advanced Research Questions

Q. How can fluorination efficiency at the azetidine C3 position be improved?

  • Methodological Answer : Fluorination efficiency depends on:
  • Precursor Design : Use of electron-withdrawing groups (e.g., sulfonyl) on azetidine to stabilize transition states during bromofluorination .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance fluorine nucleophilicity.
  • Catalysis : Silver(I) salts (AgBF₄) improve regioselectivity by coordinating to azetidine nitrogen .
    Table 2 : Fluorination Optimization Data
PrecursorSolventCatalystYield (%)Selectivity (C3:C2)
Azetidine-sulfonamideDMFAgBF₄789:1
Azetidine-carbamateTHFNone523:1

Q. How do researchers address contradictory bioactivity data in studies of this compound derivatives?

  • Methodological Answer : Contradictions often arise from variations in:
  • Assay Conditions : pH, temperature, and enzyme isoforms (e.g., kinase inhibition assays may differ between PKC-α vs. PKC-β) .
  • Structural Analogues : Compare with 3-(3-chloroazetidin-3-yl)pyridine to isolate fluorine’s electronic effects vs. steric contributions .
  • Dosage-Response Curves : Re-evaluate IC₅₀ values across multiple concentrations (e.g., 0.1–100 μM) to confirm potency trends .

Q. What strategies are used to enhance metabolic stability of this compound in vivo?

  • Methodological Answer :
  • Deuterium Incorporation : Replace labile hydrogens (e.g., azetidine C2-H) with deuterium to slow CYP450-mediated oxidation .
  • Prodrug Design : Mask polar groups (e.g., phosphate esters) to improve bioavailability, with enzymatic cleavage in target tissues .
  • Co-administration : Use CYP inhibitors (e.g., ketoconazole) in pharmacokinetic studies to identify major metabolic pathways .

Data Contradiction Analysis

Q. Why do some studies report potent kinase inhibition while others show negligible activity for the same derivative?

  • Methodological Answer : Discrepancies may stem from:
  • Enzyme Source : Recombinant vs. native kinases (post-translational modifications affect binding pockets) .
  • Fluorine Orientation : C3-F axial vs. equatorial conformation in azetidine alters steric interactions with ATP-binding sites .
    Resolution Approach :

Perform molecular docking with explicit solvent models (e.g., AMBER) to predict binding poses.

Validate with isothermal titration calorimetry (ITC) to measure binding thermodynamics .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.